molecular formula C9H14N4O2 B12786526 3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide CAS No. 24284-13-7

3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide

Cat. No.: B12786526
CAS No.: 24284-13-7
M. Wt: 210.23 g/mol
InChI Key: IKFBAHAQBOUIJZ-UHFFFAOYSA-N
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Description

3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide typically involves the reaction of N-isopropyl-N-methyl-1-pyrazole carboxamide with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formamido-N-isopropyl-1-pyrazole carboxamide
  • N-Methyl-1-pyrazole carboxamide
  • N-Isopropyl-1-pyrazole carboxamide

Uniqueness

3-Formamido-N-isopropyl-N-methyl-1-pyrazole carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

24284-13-7

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-formamido-N-methyl-N-propan-2-ylpyrazole-1-carboxamide

InChI

InChI=1S/C9H14N4O2/c1-7(2)12(3)9(15)13-5-4-8(11-13)10-6-14/h4-7H,1-3H3,(H,10,11,14)

InChI Key

IKFBAHAQBOUIJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)N1C=CC(=N1)NC=O

Origin of Product

United States

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